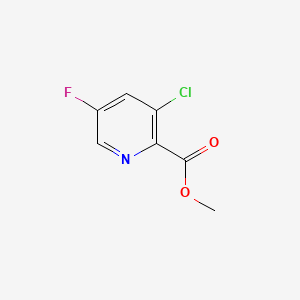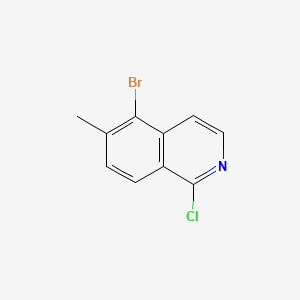
5-Bromo-1-chloro-6-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-chloro-6-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-chloro-6-methylisoquinoline is 1S/C10H7BrClN/c1-6-2-3-8-7 (9 (6)11)4-5-13-10 (8)12/h2-5H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-1-chloro-6-methylisoquinoline has a molecular weight of 256.53 . It is a solid at room temperature . The predicted boiling point is 359.8±37.0 °C and the predicted density is 1.591±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Photochromic Compounds Synthesis
5-Bromo-1-chloro-6-methylisoquinoline has been utilized in the synthesis of photochromic compounds. Specifically, it has been involved in the creation of new photochromic 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] through the Duff formylation process. These compounds exhibit thermal and photo-induced isomerization, which has been studied using 1H NMR and UV spectroscopy. This application highlights the chemical's potential in the development of photochromic materials with various industrial and technological uses, such as in smart windows, optical data storage, and UV sensors (Voloshin et al., 2008).
Advanced Organic Synthesis
In another example of its scientific applications, 5-Bromo-1-chloro-6-methylisoquinoline has been used in organic synthesis, particularly in the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material. This process involves condensation and cyclization reactions crucial for the synthesis of complex organic molecules. The detailed study of these reactions contributes to the field of organic chemistry by providing insights into the synthesis of quinoline derivatives, which are valuable in medicinal chemistry for drug discovery (Wlodarczyk et al., 2011).
Catalytic Complex Formation
The compound has also been central to the development of novel catalytic complexes. For instance, cationic carbene complexes with no heteroatom in the ring containing the carbene carbon have been synthesized using 5-Bromo-1-chloro-6-methylisoquinoline. These complexes, characterized by NMR and X-ray crystallographic studies, are significant for catalysis research, offering potential advancements in catalytic processes, including organic synthesis and polymerization reactions (Schuster & Raubenheimer, 2006).
Process Chemistry Improvements
Furthermore, 5-Bromo-1-chloro-6-methylisoquinoline has been instrumental in process chemistry, particularly in the synthesis of key intermediates for drug discovery. By introducing a telescoping process, the synthesis route for 5-bromo-2-methylamino-8-methoxyquinazoline was optimized, significantly reducing the number of isolation processes and improving overall yield. This demonstrates the compound's role in enhancing the efficiency and sustainability of chemical processes in pharmaceutical research (Nishimura & Saitoh, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
5-bromo-1-chloro-6-methylisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUICJNIZASIEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676729 |
Source


|
| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245647-25-9 |
Source


|
| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)
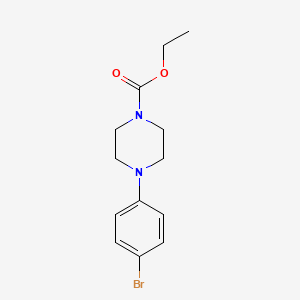
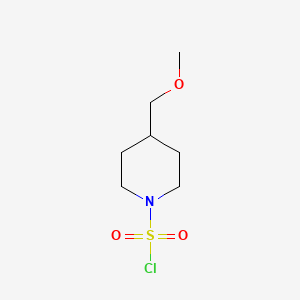
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
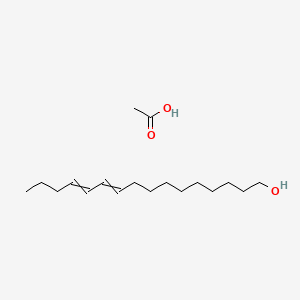



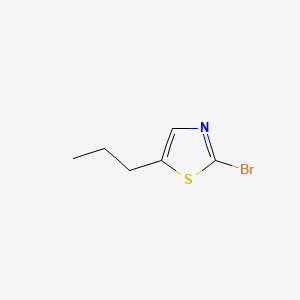

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
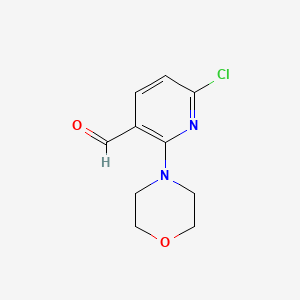
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
